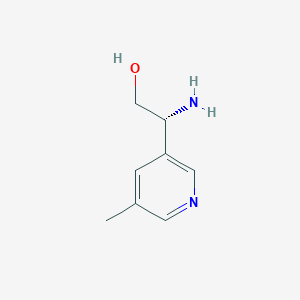
tert-butyl3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines This compound is characterized by the presence of a tert-butyl group, a formyl group attached to a pyrrole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl azetidine-1-carboxylate and 3-formyl-1H-pyrrole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for tert-butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
tert-Butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(3-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-formylpyrrole-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate is unique due to the presence of both a formyl group and an azetidine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl 3-(3-formylpyrrol-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-11(8-15)14-5-4-10(6-14)9-16/h4-6,9,11H,7-8H2,1-3H3 |
InChI Key |
UHJSJWMYTUGPMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
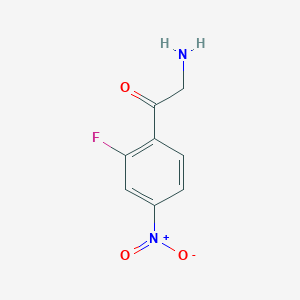

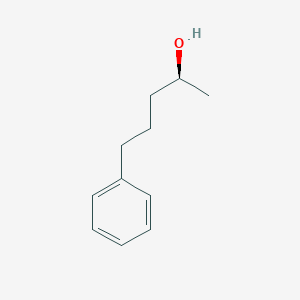
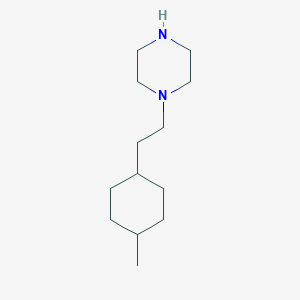

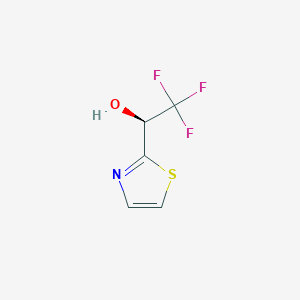
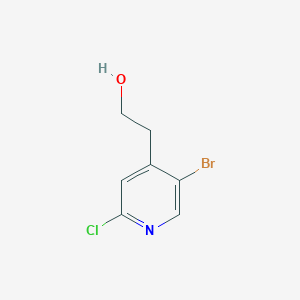
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)
